Glycyl-dl-norleucine

説明

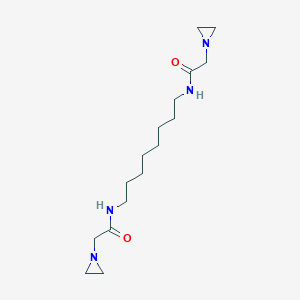

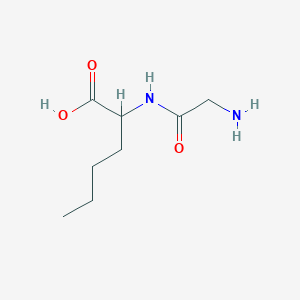

Glycyl-DL-norleucine is a dipeptide with the molecular formula C8H16N2O3 . It is an amino acid analog of leucine . The molecular weight of Glycyl-DL-norleucine is 188.22 g/mol .

Molecular Structure Analysis

The IUPAC name for Glycyl-DL-norleucine is 2-[(2-aminoacetyl)amino]hexanoic acid . The InChI representation is InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CCCCC(C(=O)O)NC(=O)CN .

Physical And Chemical Properties Analysis

Glycyl-DL-norleucine has a molecular weight of 188.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 188.11609238 g/mol . The topological polar surface area is 92.4 Ų . The compound has a heavy atom count of 13 .

科学的研究の応用

Protease Interaction and Fluorescence Studies :

- GN, when in the presence of cupric ions, partially quenched the protein fluorescence of acid protease from Cladosporium sp., suggesting an interaction between the enzyme and GN. This interaction is pH-dependent and provides insights into enzyme inhibition and protein complex formation (Kanazawa, 1978).

Metabolism and Distribution :

- A study comparing the metabolism of various leucine isotopes, including DL-norleucine, found that norleucine and norvaline exhibit different metabolic pathways compared to leucine. These findings are crucial for understanding amino acid metabolism and its implications for human health (Ul Hassan & Greenberg, 1952).

Structural Analysis :

- The structure of glycyl-DL-leucine, which includes the DL-norleucine moiety, was determined at 120 K by X-ray diffraction, revealing intricate hydrogen-bond patterns and providing a deeper understanding of peptide structures (Bombicz et al., 2000).

Pharmaceutical Applications :

- DL-Norleucine was found to markedly stimulate the synthesis of cephalosporin C, an important antibiotic, in a specific Cephalosporium strain. This suggests the potential use of DL-norleucine in enhancing antibiotic production, which is significant for pharmaceutical applications (Drew & Demain, 1973).

Enzyme Activity and Inhibition :

- The inhibitory activity of various amino acid-derived azolides, including those derived from DL-norleucine methyl ester, was investigated toward human leukocyte and porcine pancreatic elastase. The findings suggest that such compounds can serve as selective inhibitors of serine proteases, which is relevant for developing new therapeutic agents (Groutas et al., 1985).

Safety And Hazards

The safety data sheet for DL-Norleucine, a related compound, suggests that in case of skin contact, one should wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, one should remove to fresh air . If swallowed, one should drink plenty of water and consult a doctor immediately .

将来の方向性

Glycyl-DL-norleucine is a copper complex that has shown to inhibit the replication of viruses in vitro . It has also been shown to cause protease activity and can be used as a dietary supplement . These findings suggest potential future directions for the use of Glycyl-DL-norleucine in antiviral therapies and dietary supplementation.

特性

IUPAC Name |

2-[(2-aminoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUIZOUTLADVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-dl-norleucine | |

CAS RN |

19257-04-6, 1504-41-2 | |

| Record name | NSC333490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1504-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。